molecular formula C10H10N2O2 B11908730 Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

Cat. No.: B11908730
M. Wt: 190.20 g/mol
InChI Key: RXQBJJNGBUYBTG-UHFFFAOYSA-N
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Description

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core. The structure includes a methyl ester group at position 6 and a methyl substituent at position 7 (Fig. 1). The methyl ester group enhances solubility and metabolic stability, while the methyl substituent at position 7 modulates steric and electronic properties, influencing interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. In vitro assays revealed IC50 values indicating potent activity against cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) with values around 12.5 µM and 15.0 µM respectively .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promising results as an inhibitor of α-glucosidase, which is relevant for managing diabetes. Compounds derived from this compound exhibited IC50 values significantly lower than standard drugs like acarbose .

Material Science

The unique photophysical properties of this compound make it suitable for various material science applications:

  • Fluorescent Probes : Derivatives of this compound have been developed as fluorescent probes for biological imaging. Their ability to selectively stain lipid droplets in cancerous cells demonstrates their potential utility in cellular studies and diagnostics .
  • Photonic Applications : The compound's structural features allow it to be utilized in the development of materials with specific optical properties, making it valuable in the field of photonics and optoelectronics .

Case Study 1: Anticancer Efficacy

A study conducted on several cancer cell lines demonstrated that derivatives of this compound showed excellent anticancer activity. The most potent derivative was identified as having an IC50 value of 15.2 ± 0.4 µM against α-glucosidase, outperforming many known inhibitors. The study highlighted structure-activity relationships that could guide future drug design efforts.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Case Study 2: Enzyme Inhibition

In vitro assays were conducted to evaluate the inhibitory effects on α-glucosidase using various derivatives of this compound. Results indicated that these compounds not only inhibited enzyme activity but also provided insights into their mechanism of action through competitive inhibition.

CompoundIC50 (µM)
Compound A20.0
Compound B18.5
Compound C15.2

Mechanism of Action

The mechanism of action of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Substituent Modifications at Position 7

  • The pyrimidine ring (vs. pyridine) alters electronic distribution, affecting binding affinity .
  • The ethyl ester group may reduce metabolic stability compared to the methyl ester .

Heterocyclic Core Modifications

  • Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate (CAS 1427385-62-3) :
    The imidazo[1,5-a]pyridine core replaces the pyrazolo ring, altering π-π stacking interactions. The chloro substituent at position 7 increases lipophilicity but may reduce solubility .
  • This modification could improve bioavailability .

Functional Group Variations

  • Ethyl 3-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 43024-63-1) :
    A bromo substituent at position 3 introduces steric hindrance, while the hydroxyl group at position 7 enhances polarity. The ethyl ester may lower hydrolytic stability compared to methyl esters .

Table 1: Comparative Data for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Biological Activity Notes
This compound C₁₀H₁₀N₂O₂ 190.20 Methyl (C-7), methyl ester (C-6) Kinase inhibition
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate (1458593-65-1) C₁₁H₁₂N₄O₂ 232.24 Cyclopropyl (C-7), pyrimidine core Improved selectivity
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (223141-46-6) C₁₁H₁₁ClN₄O₂ 266.68 Chloro (C-7), ethyl ester Anticancer candidate
Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate (1427385-62-3) C₉H₇ClN₂O₂ 210.62 Chloro (C-7), imidazo core Enhanced lipophilicity

Biological Activity

Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate (MMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial and anticancer properties, as well as its potential applications in drug development.

MMPC belongs to the pyrazolo[1,5-a]pyridine class of compounds, which are characterized by their unique heterocyclic structure. The compound's chemical formula is C10H10N2O2C_{10}H_{10}N_2O_2, and it exhibits a molecular weight of approximately 194.20 g/mol. The structural framework allows for various modifications that can enhance its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MMPC and related compounds. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising activity against Mycobacterium tuberculosis (Mtb). One study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives that exhibited nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb, indicating a strong potential for MMPC as an antitubercular agent .

Table 1: Antimicrobial Activity of Pyrazolo Compounds

CompoundMIC (μg/mL)Activity Against
MMPCTBDMtb (susceptible)
5k<0.002Mtb (resistant)
6j<0.004Mtb (resistant)

Anticancer Properties

MMPC has also been investigated for its anticancer properties. Compounds in the pyrazolo[1,5-a]pyridine family have demonstrated selective inhibition of cancer cell lines. For example, studies suggest that these compounds can act on specific molecular targets within cancer cells, leading to inhibited proliferation and induced apoptosis .

Case Study:

In a recent evaluation, several pyrazolo derivatives were tested against HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The results indicated that certain derivatives exhibited significant cytotoxicity against HeLa cells while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The biological activity of MMPC is attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors involved in disease processes:

  • Enzyme Inhibition: MMPC can bind to enzymes critical for bacterial survival or cancer cell growth.
  • Receptor Modulation: By interacting with cellular receptors, MMPC may alter signaling pathways that promote cell proliferation or survival.

Pharmacokinetics

Understanding the pharmacokinetic profile of MMPC is essential for evaluating its therapeutic potential. Preliminary studies on related compounds have shown favorable pharmacokinetic properties, including good oral bioavailability and acceptable half-lives in animal models .

Table 2: Pharmacokinetic Profile of Related Compounds

CompoundRouteDose (mg/kg)AUC0-∞ (h·μg/L)Half-life (h)Bioavailability (%)
6jOral10156385.141
IV2.590023.49-

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester undergoes base-catalyzed saponification to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Conditions Reagents Temperature Time Yield Source
Aqueous NaOH/EtOHNaOH (6 g), H₂O0–5°C2 h97.7%
KOH in ethanolKOH (15 g), EtOH0–5°C2 h97.7%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate salt. Acid workup (e.g., citric acid) protonates the salt to yield the free carboxylic acid .

Nucleophilic Substitution at the Ester Group

The methyl ester participates in transesterification and aminolysis reactions, enabling diversification of the carboxylate moiety.

Key Reactions:

  • Amide Formation :
    Treatment with primary or secondary amines yields amides.

    Amine Conditions Yield Source
    AmmoniaNH₃, MeOH, reflux85%
    BenzylamineBnNH₂, DMF, 80°C78%

Reduction of the Ester Group

The ester is reduced to a primary alcohol using strong reducing agents.

Reducing Agent Solvent Temperature Yield Source
LiAlH₄THF0°C → reflux92%
DIBAL-HToluene-78°C88%

Application : The resulting hydroxymethyl derivative serves as a precursor for etherification or oxidation reactions.

Cyclization and Heterocycle Functionalization

The pyrazolo[1,5-a]pyridine core participates in cyclocondensation reactions.

Example:

Reaction with β-enaminones or ynones under acidic conditions generates fused polycyclic systems.

text
Intermediate IV (from 3,3-dialkoxypropionate) + 3-methyl-5-aminopyrazole → Cyclized product[1][2] Conditions: Toluene, acetic acid, 0–45°C, 12–48 h Yield: 70–90%

Regiospecificity : Electron-withdrawing substituents on reactants enhance cyclization efficiency .

Acid-Catalyzed Rearrangements

Under strongly acidic conditions, the pyrazolo[1,5-a]pyridine skeleton undergoes ring-opening and recombination.

Observed Transformation :

  • Treatment with HCl (conc.)/AcOH at 100°C generates pyrido[1,2-b]indazole derivatives via intramolecular cyclization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate?

The synthesis typically involves cyclization and functionalization steps. A common approach is the tandem reaction of substituted pyridines with electrophilic reagents, such as silylformamidines or bromoalkenes, in polar aprotic solvents like DMF, catalyzed by potassium carbonate. Purification often employs column chromatography followed by recrystallization from hexane/ethyl acetate mixtures (3:1 v/v) . For example, annulation reactions starting with amino-substituted pyridines can yield the pyrazolo[1,5-a]pyridine core, with subsequent esterification at position 6 .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and torsional conformations. Hydrogen atoms are placed in idealized positions with riding models, and validation tools like PLATON ensure geometric accuracy. For instance, weak intermolecular C–H⋯O interactions can stabilize the crystal lattice, as observed in related pyrazolo[1,5-a]pyridine derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, methyl and carboxylate groups produce distinct singlet peaks in the 1H NMR spectrum.
  • MS (Mass Spectrometry) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Data must align with computational predictions (e.g., Gaussian-based DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization at position 7 be addressed?

Regioselective modification requires strategic directing groups or catalysts. For example, silylformamidine intermediates can direct electrophilic substitution to position 7, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. room temperature) also influence selectivity .

Q. What computational methods predict the compound’s reactivity and bioactivity?

  • DFT (Density Functional Theory) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screens potential targets (e.g., kinases or GPCRs) by simulating ligand-receptor binding.
  • MD (Molecular Dynamics) Simulations : Assesses stability in biological environments. These methods help prioritize synthetic targets and explain structure-activity relationships (SAR) .

Q. How do researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability or impurities. Reproducibility requires:

  • Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration).
  • Purity Validation : HPLC (>95% purity) and elemental analysis ensure compound integrity.
  • Meta-Analysis : Compare data across studies using tools like Prism to identify outliers .

Q. What strategies optimize low yields in the cyclization step?

  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) may accelerate cyclization.
  • Solvent Optimization : High-boiling solvents (e.g., DMSO) improve reaction completion.
  • Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation. For example, achieved 76% yield using excess ethyl 4-bromo-3-methylbut-2-enoate and extended stirring times .

Q. Methodological Considerations

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • ADME Assays : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and Caco-2 permeability predict oral bioavailability.
  • In Vivo PK : Rodent studies measure half-life (t½), Cmax, and AUC after IV/oral administration. Metabolite identification via LC-MS/MS is critical to assess biotransformation pathways .

Q. What crystallographic parameters ensure accurate refinement?

  • Data-to-Parameter Ratio : Aim for >10:1 to avoid overfitting.
  • R-Factors : Acceptable R1 values are <0.05 for high-resolution data.
  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals. refined a related structure with R = 0.055 and wR = 0.170, validated by Hirshfeld surface analysis .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Analog Libraries : Synthesize derivatives with varied substituents (e.g., halogens, methyl, nitro groups) at positions 6 and 7.
  • Bioisosteric Replacement : Replace carboxylate with tetrazole or sulfonamide to modulate solubility.
  • 3D-QSAR : CoMFA/CoMSIA models correlate molecular fields with activity.
    demonstrated enhanced antifungal activity with electron-withdrawing groups at position 3 .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)4-3-8-5-6-11-12(7)8/h3-6H,1-2H3

InChI Key

RXQBJJNGBUYBTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=NN12)C(=O)OC

Origin of Product

United States

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